molecular formula C3H9ISn B1616615 Stannane, iodotrimethyl- CAS No. 811-73-4

Stannane, iodotrimethyl-

Cat. No.: B1616615
CAS No.: 811-73-4
M. Wt: 290.72 g/mol
InChI Key: XGRPNCOKLIMKBN-UHFFFAOYSA-M
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Description

Stannane, iodotrimethyl- is an organotin compound with the molecular formula C3H9ISn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. This compound is commonly used in organic synthesis as a reagent for the conversion of aldehydes and ketones to their corresponding alkanes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, iodotrimethyl- can be synthesized through the reaction of trimethyltin chloride with iodine. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the organotin compound. The reaction is as follows:

(CH3)3SnCl+I2(CH3)3SnI+Cl2\text{(CH}_3\text{)}_3\text{SnCl} + \text{I}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SnI} + \text{Cl}_2 (CH3​)3​SnCl+I2​→(CH3​)3​SnI+Cl2​

Industrial Production Methods: Industrial production of stannane, iodotrimethyl- involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings .

Types of Reactions:

    Reduction: Stannane, iodotrimethyl- can act as a reducing agent in organic synthesis. It is particularly effective in the reduction of carbonyl compounds to alkanes.

    Substitution: This compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in acetone are used for substitution reactions.

Major Products:

    Reduction: The major products are alkanes.

    Substitution: The major products are organotin compounds with different substituents replacing the iodine atom.

Scientific Research Applications

Stannane, iodotrimethyl- has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the reduction of carbonyl compounds and in the Stille coupling reaction for forming carbon-carbon bonds.

    Biology: Organotin compounds, including stannane, iodotrimethyl-, are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing into the use of organotin compounds in medicinal chemistry, particularly for their potential as anticancer agents.

    Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of stannane, iodotrimethyl- involves the formation of tin-carbon bonds, which can participate in various organic reactions. In reduction reactions, the tin-hydrogen bond is cleaved homolytically to generate a tin radical, which then donates a hydrogen atom to the substrate, reducing it to an alkane. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new organotin compound .

Comparison with Similar Compounds

    Trimethyltin chloride: Similar to stannane, iodotrimethyl-, but with a chlorine atom instead of iodine.

    Tributyltin hydride: Another organotin compound used as a reducing agent in organic synthesis.

    Tetramethyltin: A tetraorganotin compound used in the synthesis of other organotin compounds.

Uniqueness: Stannane, iodotrimethyl- is unique due to its high reactivity and versatility in organic synthesis. The presence of the iodine atom makes it particularly useful in substitution reactions, where it can be easily replaced by other nucleophiles .

Properties

IUPAC Name

iodo(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.HI.Sn/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRPNCOKLIMKBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230895
Record name Stannane, iodotrimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-73-4
Record name Iodotrimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodotrimethylstannane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodotrimethylstannane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12089
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Record name Stannane, iodotrimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodotrimethylstannane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8QUM6TWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stannane, iodotrimethyl-
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Stannane, iodotrimethyl-
Reactant of Route 3
Stannane, iodotrimethyl-

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